molecular formula C14H13FN2O3S B6542881 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1070964-79-2

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542881
CAS No.: 1070964-79-2
M. Wt: 308.33 g/mol
InChI Key: IAMRZWONRRBKRI-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a fluorobenzene sulfonamide group attached to a phenylacetamide backbone. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, leading to the potential anticancer effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-fluorobenzene)sulfonamido]phenyl}acetic acid
  • 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is unique due to its specific structural features, such as the presence of both fluorobenzene and sulfonamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-11-3-7-13(8-4-11)21(19,20)17-12-5-1-10(2-6-12)9-14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRZWONRRBKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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